molecular formula C14H18ClNO3S B6616444 (2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoicacid CAS No. 1309024-21-2

(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoicacid

Cat. No.: B6616444
CAS No.: 1309024-21-2
M. Wt: 315.8 g/mol
InChI Key: ZRYCUODJUIAJCI-ZDUSSCGKSA-N
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Description

(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid is an organic compound that features a chlorophenyl group, a sulfanyl group, and a propanamido group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent under basic conditions to form the chlorophenyl sulfanyl intermediate.

    Amidation reaction: The intermediate is then reacted with an appropriate amine to form the propanamido derivative.

    Coupling with butanoic acid: The final step involves coupling the propanamido derivative with a butanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of (2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{3-[(4-bromophenyl)sulfanyl]propanamido}-3-methylbutanoic acid: Similar structure but with a bromine atom instead of chlorine.

    (2S)-2-{3-[(4-fluorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(2S)-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-9(2)13(14(18)19)16-12(17)7-8-20-11-5-3-10(15)4-6-11/h3-6,9,13H,7-8H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYCUODJUIAJCI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309024-21-2
Record name (2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid
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